molecular formula C20H26N2O4 B11973241 3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester CAS No. 99998-10-4

3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester

Cat. No.: B11973241
CAS No.: 99998-10-4
M. Wt: 358.4 g/mol
InChI Key: YMNHVMJTPSRVGW-UHFFFAOYSA-N
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Description

3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester typically involves multi-step organic reactions. The starting materials are usually simple organic compounds that undergo a series of transformations, including condensation, cyclization, and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification processes. The use of continuous flow reactors and automated systems may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester has several scientific research applications, including:

    Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological systems, including its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

    Pathways Involved: Cellular signaling pathways, metabolic pathways, and gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester include other beta-carbolines and their derivatives. These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness

What sets this compound apart is its specific chemical structure, which may confer unique properties and activities not found in other beta-carbolines

Properties

CAS No.

99998-10-4

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 3-[1-(2-ethoxy-2-oxoethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]propanoate

InChI

InChI=1S/C20H26N2O4/c1-3-25-18(23)10-12-22-11-9-15-14-7-5-6-8-16(14)21-20(15)17(22)13-19(24)26-4-2/h5-8,17,21H,3-4,9-13H2,1-2H3

InChI Key

YMNHVMJTPSRVGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCC2=C(C1CC(=O)OCC)NC3=CC=CC=C23

Origin of Product

United States

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